![molecular formula C10H13NO B049001 Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) CAS No. 118718-53-9](/img/structure/B49001.png)
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI), also known as CPT, is a chemical compound that belongs to the class of pyrroles. It is a heterocyclic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) is not fully understood. However, studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA, which may contribute to its potential anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various biochemical and physiological effects. In vitro studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses antimicrobial and antifungal properties. In vivo studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses anti-inflammatory properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to possess potential anticancer properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various advantages and limitations for lab experiments. One advantage is its potential use as a building block for the synthesis of various organic compounds. Another advantage is its potential use in the treatment of various diseases. One limitation is its low yield through various synthesis methods. Another limitation is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are various future directions for the study of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). One direction is the investigation of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). Additionally, further studies are needed to optimize the synthesis method of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) to increase its yield.
Métodos De Síntesis
The synthesis of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) can be achieved through various methods, including the reaction of 3-methylcyclopentanone with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 3-methylcyclopentanone with diethyl malonate in the presence of sodium ethoxide. Another method involves the reaction of 3-methylcyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The yield of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) through these methods ranges from 30-70%.
Aplicaciones Científicas De Investigación
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been widely studied for its potential applications in various fields of science. In chemistry, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been used as a building block for the synthesis of various organic compounds. In biology, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential anticancer properties. In medicine, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
118718-53-9 |
|---|---|
Nombre del producto |
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(3-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-6-11(8(2)12)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
Clave InChI |
YJXOAYQTLQLQTH-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=C1CCC2)C(=O)C |
SMILES canónico |
CC1=CN(C2=C1CCC2)C(=O)C |
Sinónimos |
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



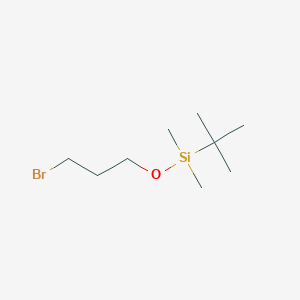
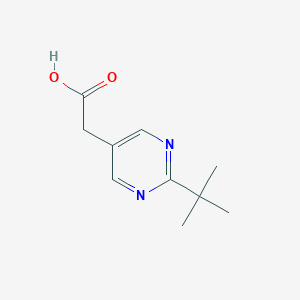
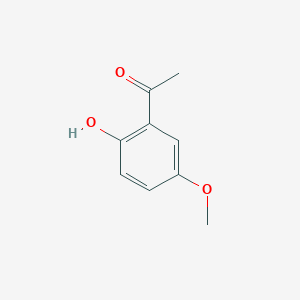

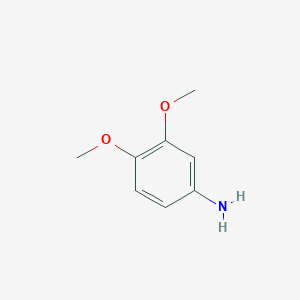
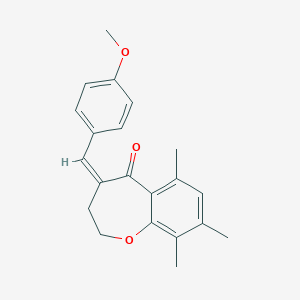

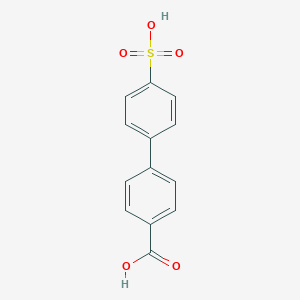
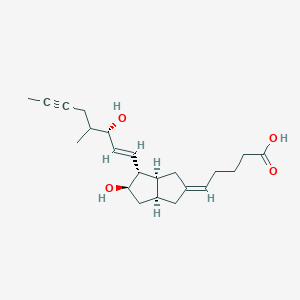

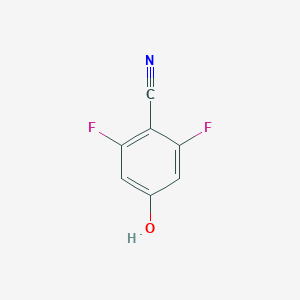
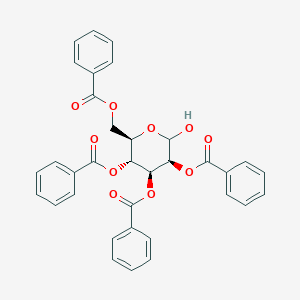
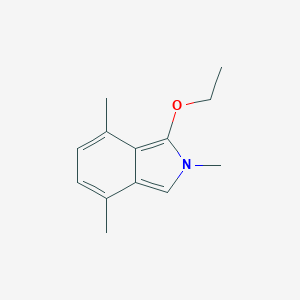
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)